molecular formula C12H28BLi B7800957 lithium;tri(butan-2-yl)boranuide

lithium;tri(butan-2-yl)boranuide

Cat. No.: B7800957
M. Wt: 190.1 g/mol
InChI Key: ACJKNTZKEFMEAK-UHFFFAOYSA-N
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Description

Compound lithium;tri(butan-2-yl)boranuide, also known as lithium tri-sec-butyl(hydrido)borate, is an organoboron compound with the chemical formula Li[(CH3CH2CH(CH3))3BH]. It is a colorless salt typically dispensed as a solution in tetrahydrofuran (THF). This compound is particularly basic and bulky, making it useful for stereoselective reduction of ketones .

Preparation Methods

The synthesis of lithium tri-sec-butyl(hydrido)borate involves the reaction of lithium hydride with tri-sec-butylborane. The reaction is typically carried out in an inert atmosphere to prevent the compound from reacting with moisture or oxygen. The industrial production method involves the following steps:

Chemical Reactions Analysis

Lithium tri-sec-butyl(hydrido)borate undergoes several types of chemical reactions:

Scientific Research Applications

Lithium tri-sec-butyl(hydrido)borate has several applications in scientific research:

Mechanism of Action

The mechanism by which lithium tri-sec-butyl(hydrido)borate exerts its effects involves the delivery of a hydride ion to the electrophilic carbonyl carbon of ketones or enones. The bulky nature of the tri-sec-butyl groups provides steric hindrance, which influences the selectivity of the reduction process. The molecular targets are primarily carbonyl compounds, and the pathways involved include the formation of lithium alkoxide intermediates, which are subsequently hydrolyzed to yield the corresponding alcohols .

Comparison with Similar Compounds

Lithium tri-sec-butyl(hydrido)borate can be compared with other similar compounds such as sodium tri-sec-butyl(hydrido)borate (N-selectride) and potassium tri-sec-butyl(hydrido)borate (K-selectride). These compounds have similar structures but differ in the cation present:

The uniqueness of lithium tri-sec-butyl(hydrido)borate lies in its high selectivity and efficiency in reducing ketones and enones, making it a valuable reagent in organic synthesis .

Properties

IUPAC Name

lithium;tri(butan-2-yl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H28B.Li/c1-7-10(4)13(11(5)8-2)12(6)9-3;/h10-13H,7-9H2,1-6H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACJKNTZKEFMEAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].[BH-](C(C)CC)(C(C)CC)C(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[Li+].[BH-](C(C)CC)(C(C)CC)C(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H28BLi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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